1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine
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Overview
Description
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclopropyl group and two methyl groups attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine can be achieved through several methods. Common synthetic routes for imidazole derivatives include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the reaction of an α-haloketone with an aldehyde and ammonia.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From α-Halo Ketones: This involves the reaction of α-halo ketones with formamide.
Marckwald Synthesis: This method involves the reaction of α-amino ketones with formic acid.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Cycloaddition: It can participate in [3+2] cycloaddition reactions to form fused ring systems
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological macromolecules, affecting their function and activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or metal coordination in catalysis .
Comparison with Similar Compounds
1-Cyclopropyl-2,4-dimethyl-1H-imidazol-5-amine can be compared with other imidazole derivatives:
Clemizole: An antihistaminic agent with a similar imidazole core.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Metronidazole: An antimicrobial agent with an imidazole ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-cyclopropyl-2,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c1-5-8(9)11(6(2)10-5)7-3-4-7/h7H,3-4,9H2,1-2H3 |
InChI Key |
QDQVYXUDZFEKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)C2CC2)N |
Origin of Product |
United States |
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